4-Ethylphenyl 4-methylbenzenesulfonate
Description
4-Ethylphenyl 4-methylbenzenesulfonate is an aromatic sulfonate ester characterized by a 4-ethylphenyl group linked to a 4-methylbenzenesulfonate moiety. Sulfonate esters of this class are pivotal in organic synthesis, pharmaceuticals, and materials science due to their stability, tunable reactivity, and diverse biological activities . The ethyl substituent on the phenyl ring is hypothesized to influence electronic properties and bioactivity through electron-donating inductive effects, as observed in related compounds .
Properties
Molecular Formula |
C15H16O3S |
|---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
(4-ethylphenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H16O3S/c1-3-13-6-8-14(9-7-13)18-19(16,17)15-10-4-12(2)5-11-15/h4-11H,3H2,1-2H3 |
InChI Key |
RAOSCIHUEBNRKV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)C |
Canonical SMILES |
CCC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Structure and Reactivity
The table below compares substituents on phenyl 4-methylbenzenesulfonate derivatives and their impacts:
Key Findings :
- Electron-donating groups (e.g., ethyl, methoxy) enhance bioactivity by increasing electron density on the aromatic ring, facilitating interactions with biological targets .
- Electron-withdrawing groups (e.g., cyano, methylsulfonyl) improve thermal stability and solubility in polar solvents, making them suitable for synthetic intermediates .
Critical Analysis :
- Microwave synthesis (e.g., ) reduces reaction time and improves yields compared to traditional reflux methods.
- Bulky substituents (e.g., naphthyl in compounds 4k and 4l ) require longer reaction times due to steric hindrance.
Physical and Chemical Properties
Notes:
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